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Compound of Interest

Compound Name: 5-Nitropyridine-2,3-diamine

Cat. No.: B182612 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic characteristics of 5-Nitropyridine-2,3-diamine and its analogues.

This report provides a comparative summary of key spectroscopic data, detailed experimental

protocols, and a visual representation of the analytical workflow.

This guide delves into the spectroscopic analysis of 5-Nitropyridine-2,3-diamine, a

heterocyclic compound of interest in medicinal chemistry and materials science, and its

derivatives. Understanding the distinct spectral signatures of these molecules is crucial for their

identification, characterization, and the elucidation of their chemical properties. This report

compiles and compares spectroscopic data obtained from various techniques, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Nitropyridine-2,3-diamine
and a selection of its derivatives. These values provide a basis for comparison and aid in the

structural elucidation of related compounds.

Table 1: ¹H NMR and ¹³C NMR Spectral Data
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

5-Nitropyridine-2,3-

diamine
DMSO-d₆

8.28-8.29 (m, 1H),

7.35-7.37 (m, 1H),

6.99 (br s, 2H), 5.32

(br s, 2H)[1]

No data available

2-Amino-5-

nitropyridine
-

(Data not explicitly

found for direct

comparison)

(Data not explicitly

found for direct

comparison)

4-Amino-3-

nitropyridine
-

(Data not explicitly

found for direct

comparison)

(Data not explicitly

found for direct

comparison)

2-Chloro-3-methyl-5-

nitropyridine
-

(Data not explicitly

found for direct

comparison)

(Data not explicitly

found for direct

comparison)

2-Amino-3-

nitropyridine
-

(Data not explicitly

found for direct

comparison)

(Data not explicitly

found for direct

comparison)

Table 2: IR and UV-Vis Spectral Data
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Compound IR (cm⁻¹) λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

5-Nitropyridine-2,3-

diamine
No data available No data available No data available

2-Amino-5-

nitropyridine

N-H stretching:

~3398, C-H

stretching: ~3197,

C=C stretching:

~1468, N-H bending:

~1457, NO₂

stretching: 1533-

1333[2][3]

(Data not explicitly

found for direct

comparison)

(Data not explicitly

found for direct

comparison)

Aromatic Diamine

Derivative
- 310[4]

(Data not explicitly

found for direct

comparison)

Table 3: Mass Spectrometry Data

Compound Ionization Method
[M]+ or [M+H]⁺
(m/z)

Key Fragmentation
Peaks (m/z)

5-Nitropyridine-2,3-

diamine
GC-MS 154.13[5]

(Detailed

fragmentation data not

available)

2-Amino-5-

nitropyridine
EI-MS 139

(Detailed

fragmentation data not

available)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: Bruker Avance spectrometer (300 MHz or 400 MHz).[2]

Sample Preparation:

Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific solvent and sample.

Acquire the spectrum using a standard one-pulse sequence.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically

required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic

ratio of the ¹³C nucleus.

Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6]

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as absorbance or transmittance as a function of

wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol,

methanol, or acetonitrile). The solvent should not absorb in the region of interest.

Prepare a series of dilutions to a concentration that gives an absorbance reading in the

range of 0.1-1.0 AU.

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:
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Record a baseline spectrum with the cuvette filled with the pure solvent.

Record the absorbance spectrum of the sample solution over the desired wavelength range

(e.g., 200-800 nm).

Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).

The concentration should be optimized for the instrument's sensitivity.

GC-MS Analysis:

Inject the sample solution into the GC. The GC separates the components of the mixture

before they enter the mass spectrometer.

Typical GC conditions involve a capillary column (e.g., HP-5MS) and a temperature program

to elute the compounds of interest.

The mass spectrometer is operated in EI mode, typically at 70 eV.

The mass spectrum is recorded, showing the molecular ion peak and fragment ion peaks.

Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of 5-Nitropyridine-2,3-diamine and its derivatives.
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A general workflow for the spectroscopic analysis of 5-Nitropyridine-2,3-diamine and its
derivatives.

This guide serves as a foundational resource for the spectroscopic analysis of 5-Nitropyridine-
2,3-diamine and its derivatives. The provided data and protocols will aid researchers in the

identification, characterization, and quality control of these important chemical entities. Further

research to obtain a complete set of spectroscopic data for 5-Nitropyridine-2,3-diamine and a

wider range of its derivatives is encouraged to expand this comparative guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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